![molecular formula C16H25NO3S2Si B14342042 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole CAS No. 105923-28-2](/img/structure/B14342042.png)
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole is a chemical compound that combines the properties of both organosilicon and benzothiazole derivatives. This compound is known for its unique structural features, which include a triethoxysilyl group attached to a propyl chain, which is further connected to a benzothiazole ring through a sulfanyl linkage. The presence of both silicon and sulfur in the molecule imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 3-(triethoxysilyl)propylamine with 2-mercaptobenzothiazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Preparation of 3-(triethoxysilyl)propylamine by reacting 3-chloropropyltriethoxysilane with ammonia.
Step 2: Reaction of 3-(triethoxysilyl)propylamine with 2-mercaptobenzothiazole in the presence of a suitable solvent and catalyst.
The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored to maintain consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can undergo reduction reactions under specific conditions.
Substitution: The triethoxysilyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The triethoxysilyl group can form strong bonds with various substrates, while the benzothiazole ring can interact with biological molecules. The sulfanyl linkage provides additional reactivity, allowing the compound to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(Trimethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole
- 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzoxazole
- 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzimidazole
Uniqueness
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole is unique due to the presence of both silicon and sulfur in its structure, which imparts distinct chemical properties. The combination of the triethoxysilyl group and the benzothiazole ring provides a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
105923-28-2 |
|---|---|
Molecular Formula |
C16H25NO3S2Si |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)propyl-triethoxysilane |
InChI |
InChI=1S/C16H25NO3S2Si/c1-4-18-23(19-5-2,20-6-3)13-9-12-21-16-17-14-10-7-8-11-15(14)22-16/h7-8,10-11H,4-6,9,12-13H2,1-3H3 |
InChI Key |
VTGJNEZVINMJKK-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCSC1=NC2=CC=CC=C2S1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(4-Hydroxyphenyl)sulfanyl]ethyl}-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14341967.png)
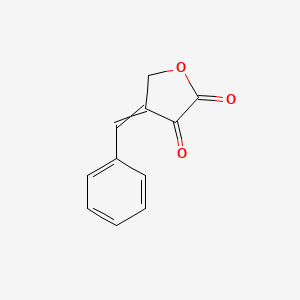
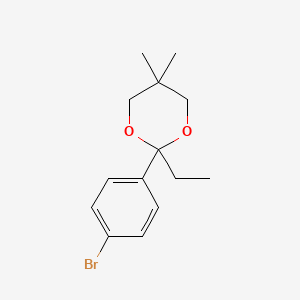
![1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene)](/img/structure/B14341979.png)
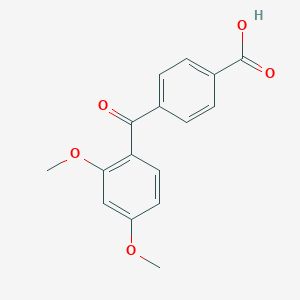
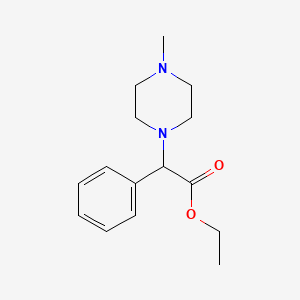
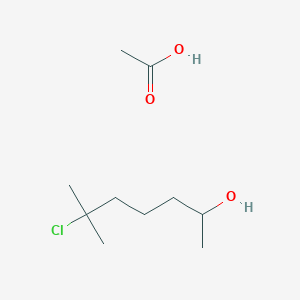
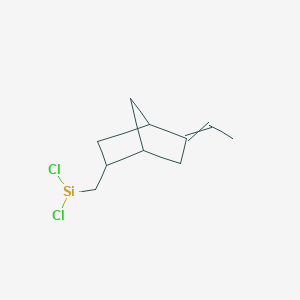
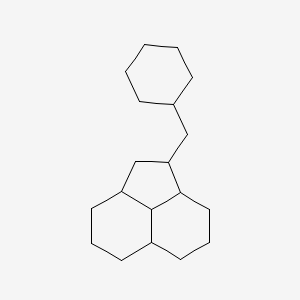
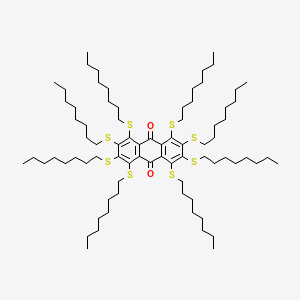
![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)
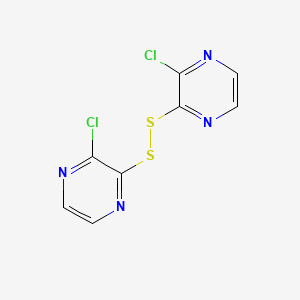
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)

